molecular formula C23H17ClFN3O2S2 B12465441 N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-fluorobenzamide

N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-fluorobenzamide

Cat. No.: B12465441
M. Wt: 486.0 g/mol
InChI Key: XKJAIWMZZYOINZ-UHFFFAOYSA-N
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Description

N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a fluorobenzamide group, and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-fluorobenzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-fluorobenzamide is unique due to its combination of structural features, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C23H17ClFN3O2S2

Molecular Weight

486.0 g/mol

IUPAC Name

N-[2-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-fluorobenzamide

InChI

InChI=1S/C23H17ClFN3O2S2/c1-13-2-5-15(24)10-19(13)27-21(29)12-31-23-28-18-9-8-17(11-20(18)32-23)26-22(30)14-3-6-16(25)7-4-14/h2-11H,12H2,1H3,(H,26,30)(H,27,29)

InChI Key

XKJAIWMZZYOINZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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